(2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-phosphate

Description

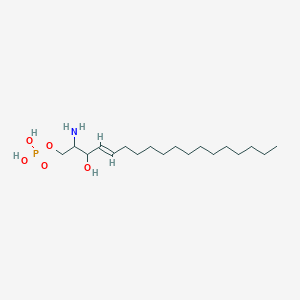

(2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-phosphate, commonly known as sphingosine 1-phosphate (S1P), is a bioactive sphingolipid critical in eukaryotic cell signaling. Structurally, it consists of an 18-carbon sphingoid backbone with a trans-double bond at the C4 position (4E configuration), an amino group at C2, hydroxyl groups at C1 and C3, and a phosphate group esterified at C1 . Its molecular formula is C₁₈H₃₈NO₅P, with a molecular weight of 379.47 g/mol .

Properties

Molecular Formula |

C18H38NO5P |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

[(E)-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+ |

InChI Key |

DUYSYHSSBDVJSM-CCEZHUSRSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(C(COP(=O)(O)O)N)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O |

Origin of Product |

United States |

Biological Activity

(2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-phosphate, commonly referred to as sphingosine-1-phosphate (S1P), is a bioactive lipid that plays a crucial role in various physiological processes. This compound is involved in cellular signaling pathways that regulate cell survival, proliferation, migration, and differentiation. Understanding its biological activity is essential for elucidating its potential therapeutic applications.

- Molecular Formula : CHN\OP

- Molecular Weight : 379.47 g/mol

- CAS Number : 26993-30-6

Cell Signaling

Sphingosine-1-phosphate functions as a lipid second messenger that influences several signaling pathways:

- Receptor Activation : S1P binds to five known G-protein-coupled receptors (S1PR1-5), which mediate various cellular responses including angiogenesis and immune cell trafficking .

- Calcium Mobilization : It mobilizes intracellular calcium stores and decreases cellular cAMP levels, affecting various downstream signaling cascades .

Cell Migration and Angiogenesis

S1P is pivotal in promoting endothelial cell migration and new blood vessel formation (angiogenesis), which is critical in wound healing and tissue regeneration . It has been shown to stimulate the migration of endothelial cells while inhibiting the migration of other cell types, indicating its selective role in vascular biology.

Apoptosis Regulation

Research indicates that S1P can inhibit apoptosis in various cell types. It promotes cell survival through the activation of the ERK pathway, which counteracts pro-apoptotic signals .

Case Study 1: Sphingosine-1-Phosphate in Cancer Therapy

A study published in Cell Death Disease demonstrated that S1P signaling can be manipulated to enhance the efficacy of cancer therapies. By targeting S1PRs, researchers found that they could sensitize cancer cells to chemotherapeutic agents while protecting normal cells from apoptosis .

Case Study 2: Role in Inflammation

In a study examining inflammatory responses, S1P was found to regulate the activity of immune cells by modulating their migration patterns. This highlights its potential as a therapeutic target for inflammatory diseases such as multiple sclerosis and rheumatoid arthritis .

Comparative Analysis of Sphingolipids

| Compound | Molecular Weight | Biological Activity |

|---|---|---|

| This compound | 379.47 g/mol | Cell survival, migration, angiogenesis |

| Sphingosine | 298.48 g/mol | Apoptosis induction, cell signaling |

| Ceramide | 264.42 g/mol | Pro-apoptotic signaling |

Comparison with Similar Compounds

Sphingosine (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol

- Structure : The dephosphorylated precursor of S1P, lacking the C1-phosphate group.

- Molecular Formula: C₁₈H₃₇NO₂; Molecular Weight: 299.49 g/mol .

- Role : Precursor in sphingolipid metabolism; induces apoptosis and inhibits cell growth .

- Key Difference : Absence of phosphate limits its signaling capacity but enhances membrane integration.

Sphinganine 1-Phosphate (Sa1P)

C15-Chain Analog: (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate

- Structure : Shorter 15-carbon chain; identical functional groups.

- Molecular Formula: C₁₅H₃₂NO₅P; Molecular Weight: 337.39 g/mol .

- Role : Used in synthetic studies to probe chain-length effects on receptor binding.

- Key Difference : Reduced hydrophobicity alters membrane permeability and signaling duration .

Ceramides (e.g., (2S,3R,4E)-2-(Hexadecanoylamino)-4-octadecene-1,3-diol)

- Structure: N-acylated sphingoid base; lacks phosphate but includes a fatty acid (e.g., hexadecanoyl).

- Example: Compound 8 (C34H67NO3) from marine bryozoans .

- Role : Apoptosis induction; structural component of skin and cell membranes .

- Key Difference : Acylation increases hydrophobicity, anchoring ceramides in membranes .

Alkyl Glyceryl Ethers (e.g., 1-O-Palmityl Glycerin Ether)

- Example : Batiolum (1-O-octadecyl glycerin ether) .

- Role : Leukocyte production; structurally distinct from sphingolipids .

- Key Difference : Ether linkage replaces ester bonds, enhancing chemical stability .

Structural and Functional Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Biological Role |

|---|---|---|---|---|

| S1P (Target Compound) | C₁₈H₃₈NO₅P | 379.47 | 4E double bond, C1-phosphate | Immune regulation, angiogenesis |

| Sphingosine | C₁₈H₃₇NO₂ | 299.49 | 4E double bond, no phosphate | Apoptosis, membrane structure |

| C15-S1P Analog | C₁₅H₃₂NO₅P | 337.39 | Shorter chain, C1-phosphate | Synthetic signaling studies |

| Ceramide 8 (Marine Bryozoan) | C₃₄H₆₇NO₃ | 537.90 | N-acylated, no phosphate | Apoptosis, structural lipid |

| Sphinganine 1-Phosphate (d17:0) | C₁₇H₃₈NO₅P | 367.46 | Saturated backbone, C1-phosphate | Metabolic signaling |

Research Findings and Implications

- Receptor Specificity : S1P’s 4E double bond and C18 chain optimize binding to S1PR1, while shorter analogs (e.g., C15) show reduced efficacy .

- Therapeutic Potential: S1P receptor modulators (e.g., fingolimod) exploit structural mimicry to treat autoimmune diseases .

- Metabolic Crosstalk : Ceramides and S1P exhibit opposing roles in cell survival, highlighting the balance between pro-apoptotic and pro-survival pathways .

Q & A

Q. What are the primary challenges in synthesizing (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-phosphate, and what methodologies address stereochemical precision?

The synthesis of this compound is complicated by its stereochemical complexity (2S,3R,4E configuration) and the need for regioselective phosphorylation. Methods such as asymmetric catalysis or enzymatic phosphorylation (e.g., using sphingosine kinases) are employed to ensure stereochemical fidelity . High-performance liquid chromatography (HPLC) with chiral columns is critical for verifying purity and stereoisomer separation .

Q. How is the structural integrity of this compound validated in experimental settings?

Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is used to confirm the stereochemistry and backbone structure. Mass spectrometry (MS) further validates molecular weight and phosphorylation state. X-ray crystallography may resolve ambiguities in spatial configuration for crystalline derivatives .

Q. What are the recommended storage conditions to prevent degradation of this compound?

The compound should be stored at -20°C under inert gas (e.g., argon) to minimize oxidation of the unsaturated 4E bond. Long-term storage in aqueous buffers should be avoided due to potential hydrolysis of the phosphate group .

Advanced Research Questions

Q. How does the phosphorylation state modulate the compound’s role in sphingolipid signaling pathways?

The 1-phosphate group enables interaction with sphingosine-1-phosphate (S1P) receptors, influencing cellular processes like apoptosis and migration. Researchers use competitive binding assays (e.g., surface plasmon resonance) and gene knockout models (e.g., S1P receptor-null cells) to dissect receptor specificity and downstream signaling . Discrepancies in receptor affinity across studies may arise from differences in lipid bilayer composition or assay pH .

Q. What experimental strategies resolve contradictions in reported enzymatic kinetics of sphingosine kinase (SK) with this substrate?

Kinetic variability may stem from SK isoform-specificity (SK1 vs. SK2) or co-factor requirements (e.g., Mg/ATP). Researchers should standardize assay conditions (pH 7.4, 37°C) and use isoform-selective inhibitors (e.g., PF-543 for SK1) to isolate contributions. Data normalization to substrate concentration and enzyme activity controls (e.g., recombinant SK) is critical .

Q. How can lipidomic profiling techniques quantify this compound’s distribution in biological membranes?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Deuterated internal standards (e.g., d-sphingosine-1-phosphate) correct for ion suppression effects. Challenges include optimizing lipid extraction protocols to recover both polar (phosphate) and nonpolar (C18 chain) moieties .

Methodological Guidance

Q. What in vitro models best replicate the compound’s physiological activity?

Primary endothelial cells or cancer cell lines (e.g., MCF-7) are preferred due to high S1P receptor expression. For mechanistic studies, lipid-free culture media supplemented with fatty acid-free albumin prevent nonspecific binding. Confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) tracks subcellular localization .

Q. How should researchers address discrepancies in cytotoxicity reports across cell lines?

Variability may reflect differences in membrane permeability or metabolic activity. Dose-response curves (0.1–100 µM) with controls for cell viability (e.g., MTT assays) and membrane integrity (e.g., LDH release) are essential. Parallel experiments with structurally related sphingoid bases (e.g., sphinganine-1-phosphate) clarify structure-activity relationships .

Data Analysis and Validation

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects in sphingolipid studies?

Nonlinear regression models (e.g., Hill equation) quantify EC/IC values. For omics datasets, multivariate analysis (e.g., PCA) identifies covariation between lipid species. Reproducibility requires ≥3 biological replicates and validation in orthogonal assays (e.g., Western blot for downstream effectors) .

Q. How can researchers validate the specificity of antibodies targeting this compound?

Competitive ELISA with phosphorylated vs. nonphosphorylated analogs confirms epitope recognition. Cross-reactivity testing against structurally similar lipids (e.g., ceramide-1-phosphate) is mandatory. Knockout/knockdown models (e.g., CRISPR-Cas9) further validate antibody specificity in cellular contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.